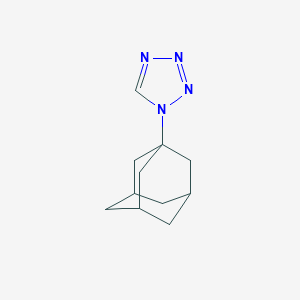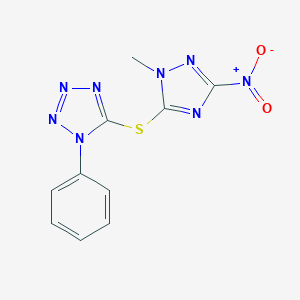
1-(1-Adamantyl)tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Adamantyl)tetrazole is a chemical compound that has gained significant interest in the field of scientific research due to its unique properties and potential applications. It is a tetrazole derivative of adamantane, which is a cyclic organic compound and has been widely used in the synthesis of various drugs and materials.
科学的研究の応用
1-(1-Adamantyl)tetrazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and antiviral activities. It has also been investigated for its potential as a corrosion inhibitor, as well as a fluorescent probe for the detection of metal ions. Furthermore, it has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of 1-(1-Adamantyl)tetrazole is not fully understood. However, it is believed to interact with various cellular targets, including enzymes and receptors, leading to changes in cellular function. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in the regulation of neurotransmitters and melanin production, respectively. It has also been shown to interact with certain receptors, such as the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to inhibit the activity of certain enzymes involved in the regulation of neurotransmitters and melanin production. Furthermore, it has been shown to interact with certain receptors involved in the regulation of various cellular processes, including calcium signaling, protein folding, and cell survival.
実験室実験の利点と制限
One of the advantages of using 1-(1-Adamantyl)tetrazole in lab experiments is its high purity and stability. It can be easily synthesized using a simple and efficient method, which yields high purity products. Furthermore, it exhibits a wide range of activities, making it a versatile compound for various applications. However, one of the limitations of using this compound is its potential toxicity, which must be carefully evaluated before use in lab experiments.
将来の方向性
There are several future directions for the research on 1-(1-Adamantyl)tetrazole. One of the areas of interest is its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, it can be further investigated for its potential as a fluorescent probe for the detection of metal ions. Additionally, its potential as a corrosion inhibitor can be further explored.
合成法
1-(1-Adamantyl)tetrazole can be synthesized by the reaction of 1-adamantylamine with sodium azide in the presence of a copper catalyst. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which results in the formation of the tetrazole ring. This method is efficient and yields high purity products.
特性
分子式 |
C11H16N4 |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
1-(1-adamantyl)tetrazole |
InChI |
InChI=1S/C11H16N4/c1-8-2-10-3-9(1)5-11(4-8,6-10)15-7-12-13-14-15/h7-10H,1-6H2 |
InChIキー |
KFQREURXCYHWIC-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=NN=N4 |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=NN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B263301.png)

![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)




![[4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone](/img/structure/B263319.png)

![N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B263321.png)

![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B263327.png)